![molecular formula C7H12O4 B13508905 rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and an acetic acid moiety. It is often used in research and development settings, particularly in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with glyoxylic acid, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]butanoic acid: Contains a butanoic acid moiety.
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]pentanoic acid: Features a pentanoic acid moiety.
Uniqueness
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is unique due to its specific dioxane ring structure and acetic acid moiety, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-[(2S,5R)-5-methyl-1,4-dioxan-2-yl]acetic acid |
InChI |
InChI=1S/C7H12O4/c1-5-3-11-6(4-10-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
Clé InChI |
IJORPBFLVXXKES-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1CO[C@H](CO1)CC(=O)O |
SMILES canonique |
CC1COC(CO1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
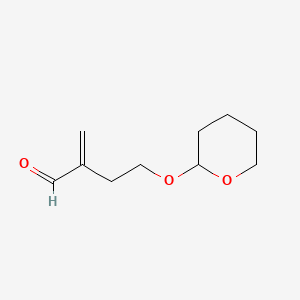
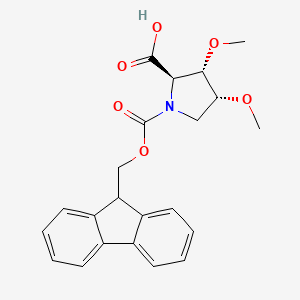
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)

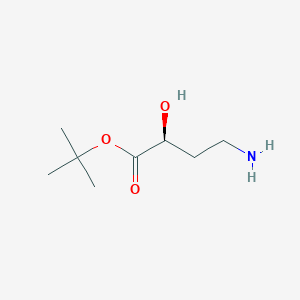
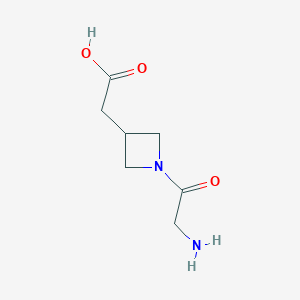
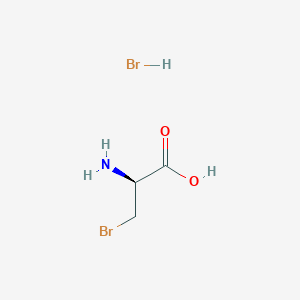
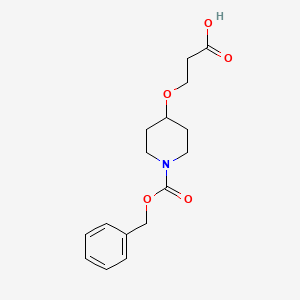

![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

